molecular formula C6H11ClN2O2 B2860218 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride CAS No. 2247106-74-5

8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride

Cat. No.: B2860218
CAS No.: 2247106-74-5
M. Wt: 178.62
InChI Key: KPHUVVMPHVDQRC-UHFFFAOYSA-N
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Description

8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (CAS: 1909305-58-3) is a spirocyclic heterocyclic compound with a molecular formula of C₆H₁₁ClN₂O₂ and a molecular weight of 178.62 g/mol . Its structure consists of a bicyclic system where a five-membered oxa-diaza ring (containing oxygen and two nitrogens) is fused to a three-membered ring via a spiro carbon (Figure 1). The methyl substitution at the 8-position enhances steric and electronic properties, influencing reactivity and biological interactions. This compound is primarily used in pharmaceutical research as a building block for drug candidates, leveraging its rigid scaffold for target engagement .

Properties

IUPAC Name

8-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-4-6(2-7-3-6)10-5(9)8-4;/h4,7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHUVVMPHVDQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CNC2)OC(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Core Structural Variations

Key structural analogs include:

  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride (CAS: 1446355-49-2): Lacks the 8-methyl group, reducing steric bulk .
  • 5-Methyl-5,7-diazaspiro[2.5]octan-6-one : Smaller spiro system ([2.5] vs. [3.4]) with a different heteroatom arrangement .
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one HCl C₆H₁₁ClN₂O₂ 178.62 1909305-58-3 8-methyl
5-Oxa-2,7-diazaspiro[3.4]octan-6-one HCl C₅H₈ClN₂O₂ 166.59 1446355-49-2 None
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one HCl C₆H₁₁ClN₂O₂ 178.62 1909305-58-3 7-methyl
5-Methyl-5,7-diazaspiro[2.5]octan-6-one C₆H₁₀N₂O 126.16 Not available 5-methyl, [2.5] spiro

Collision Cross-Section (CCS) and Mass Spectrometry Data

Ion mobility data (Table 2) reveals how structural differences impact gas-phase behavior:

  • 8-Methyl derivative : [M+H]⁺ CCS = 124.5 Ų .
  • 7-Methyl analog : [M+H]⁺ CCS = 128.0 Ų , likely due to altered ion conformation from methyl position .
  • Unsubstituted parent : Lower CCS (122.2 Ų for [M-H]⁻) due to reduced steric hindrance .
Table 2: Predicted Collision Cross-Section (Ų)
Adduct 8-Methyl Derivative 7-Methyl Analog Unsubstituted Parent
[M+H]⁺ 124.5 128.0 124.5 (5-Oxa-2,7-diaza)
[M+Na]⁺ 129.1 133.3 129.1
[M-H]⁻ 122.2 126.2 122.2

Pricing and Availability

  • 8-Methyl derivative : Priced at €255/100 mg (CymitQuimica), though currently out of stock .
  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one : Lower cost (€109/25 mg ) due to simpler synthesis .
  • Triazaspiro analogs (e.g., 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one HCl): Priced higher (€1,178/100 mg ) because of added complexity .

Pharmacological and Application Insights

Spirocyclic compounds are valued in drug discovery for their conformational rigidity and diverse hydrogen-bonding motifs , which enhance target selectivity. The 8-methyl derivative’s methyl group may improve metabolic stability compared to unmethylated analogs . However, the 7-methyl isomer’s altered CCS suggests differences in membrane permeability or protein binding, warranting further study .

Biological Activity

8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride (CAS Number: 2247106-74-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C6_6H11_{11}ClN2_2O2_2
  • Molecular Weight : 178.62 g/mol
  • Structural Features : The spirocyclic structure contributes to its unique biological activity, particularly in interactions with various receptors.

Pharmacological Mechanisms

Recent studies have highlighted the compound's interaction with sigma-1 receptors (σ1R), which are implicated in pain modulation and neuroprotection. The σ1R antagonists have been shown to enhance the analgesic effects of mu-opioid receptor (MOR) agonists, thereby reducing opioid tolerance and side effects associated with long-term opioid use .

Case Studies and Research Findings

  • Analgesic Effects :
    • A study demonstrated that derivatives of diazaspiro compounds, including 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one, significantly enhanced the antinociceptive effect of morphine in animal models. This suggests a promising avenue for developing new analgesics that mitigate opioid tolerance .
  • Structure-Activity Relationship (SAR) :
    • Research has focused on the SAR of compounds containing the diazaspiro framework, identifying key modifications that enhance σ1R binding affinity and selectivity. This work is crucial for optimizing therapeutic efficacy while minimizing adverse effects .
  • Potential Applications :
    • The compound may be beneficial in treating chronic pain conditions, where traditional opioids often fail due to tolerance development. Its role as a σ1R antagonist positions it as a candidate for further clinical investigation in pain management strategies .

Synthesis

The synthesis of 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one involves complex organic reactions that can yield high purity and specificity. A notable method includes a two-step Kinugasa/Conia-ene-type reaction, which has been optimized for efficiency and yield in laboratory settings .

Comparative Analysis

PropertyThis compoundOther Diazaspiro Compounds
Molecular Weight178.62 g/molVaries
Primary Biological Activityσ1R antagonistVarious
Analgesic PotentialHighModerate to High
Opioid Tolerance MitigationYesLimited

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